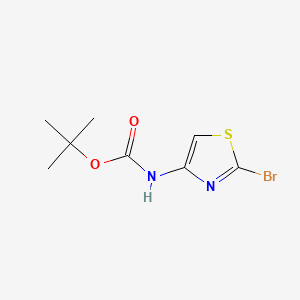

![molecular formula C7H4BrN3O2 B582319 3-Bromo-7-nitroimidazo[1,2-A]pyridine CAS No. 1234615-99-6](/img/structure/B582319.png)

3-Bromo-7-nitroimidazo[1,2-A]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

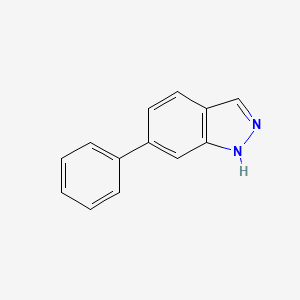

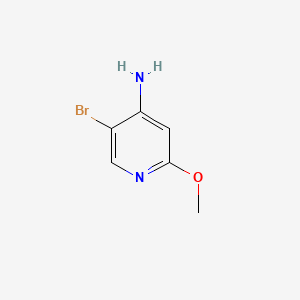

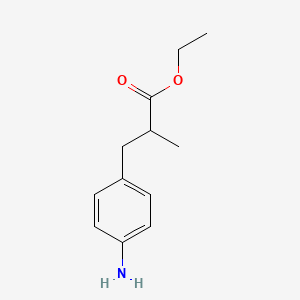

3-Bromo-7-nitroimidazo[1,2-A]pyridine is a compound with the molecular formula C7H4BrN3O2 . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

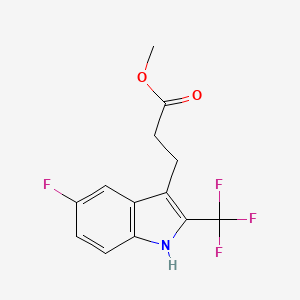

The synthesis of imidazo[1,2-a]pyridines, including this compound, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic 5–6 heterocycle . The InChI code for this compound is 1S/C7H4BrN3O2/c8-6-4-9-7-5 (11 (12)13)2-1-3-10 (6)7/h1-4H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, including this compound, have been used in the synthesis of various compounds with significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.03 . The compound is solid in physical form .Applications De Recherche Scientifique

Agents antituberculeux

Les analogues d'imidazo[1,2-A]pyridine ont été reconnus comme des agents antituberculeux potentiels . Ils présentent une activité significative contre la tuberculose multirésistante (MDR-TB) et la tuberculose ultrarésistante (XDR-TB) . Le développement de ces composés est basé sur la relation structure-activité, le mode d'action et diverses stratégies de saut d'échafaudage .

Recherche en découverte de médicaments

Le noyau imidazo[1,2-A]pyridine a été utilisé dans la recherche en découverte de médicaments . Une stratégie de saut d'échafaudage sur ce noyau a été mise en œuvre à des fins de relation structure-activité .

Chimie médicinale

L'imidazopyridine est reconnu comme un échafaudage « préjugé des médicaments » en raison de son large éventail d'applications en chimie médicinale . C'est un hétérocycle bicyclique fusionné 5-6 important .

Science des matériaux

L'imidazopyridine est également utile en science des matériaux en raison de son caractère structurel . Sa synthèse à partir de produits chimiques facilement disponibles est souhaitable en raison de son utilisation considérable dans diverses branches de la chimie .

Stratégies de synthèse

Différentes stratégies telles que la condensation, les réactions multicomposants, le couplage oxydatif, les réactions en tandem, l'aminooxygénation et les réactions d'hydroamination ont été utilisées pour la synthèse de cet échafaudage

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3-Bromo-7-nitroimidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry Imidazo[1,2-a]pyridine analogues have been recognized for their significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity against replicating and non-replicating tb . The compound likely interacts with its targets, leading to changes that inhibit the growth of the bacteria.

Biochemical Pathways

Given the reported anti-tb activity of related compounds, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of tb bacteria .

Result of Action

Related imidazo[1,2-a]pyridine compounds have been reported to cause a significant reduction in bacterial load in tb models , suggesting that this compound may have similar effects.

Analyse Biochimique

Biochemical Properties

3-Bromo-7-nitroimidazo[1,2-A]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific context and concentration of this compound .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of certain enzymes, blocking their activity and thereby altering metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. In vitro studies have shown that this compound remains stable under certain conditions, but can degrade when exposed to light or high temperatures . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its biotransformation . The metabolism of this compound can lead to the formation of various metabolites, some of which may retain biological activity or contribute to its overall pharmacological profile. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites within cells.

Propriétés

IUPAC Name |

3-bromo-7-nitroimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-3-5(11(12)13)1-2-10(6)7/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAJFNRBOCVBIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2Br)C=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-2-methylbenzo[d]oxazole](/img/structure/B582238.png)

![11bR,11/'bR)-4,4/'-[(1S,2S)-1,2-diphenyl-1,2-ethanediyl]bis[4,5-dihydro-H-Dinaphth[2,1-c:1/',2/'-e]](/img/structure/B582250.png)

![6-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B582254.png)